molecular formula C39H67N13O9S B145169 Isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine CAS No. 137593-44-3

Isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine

Cat. No. B145169
M. Wt: 894.1 g/mol
InChI Key: HUZMMLMUHRPCRT-QKDPGABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IHLP-CAMC-Arg is a synthetic peptide composed of nine amino acids, including isoleucine, histidine, leucine, valine, proline, cysteine, arginine, and two additional amino acids. It is synthesized by solid-phase peptide synthesis, a widely used method for creating peptides. IHLP-CAMC-Arg has been shown to have potential in scientific research applications, particularly in the field of molecular biology.

Mechanism Of Action

IHLP-CAMC-Arg is a substrate for proteases, enzymes that break down proteins by cleaving peptide bonds. When IHLP-CAMC-Arg is cleaved by a protease, the carboxyamidomethylcysteine residue releases a fluorescent group, allowing for easy detection and measurement of protease activity.

Biochemical And Physiological Effects

IHLP-CAMC-Arg has been shown to have no significant biochemical or physiological effects, making it a safe and reliable tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of IHLP-CAMC-Arg is its high sensitivity, which allows for the detection of even low levels of protease activity. It is also a stable and reliable substrate, making it suitable for long-term experiments. However, its use is limited to protease activity assays, and it may not be suitable for all proteases.

Future Directions

There are several potential future directions for IHLP-CAMC-Arg research. One direction is the development of new substrates with different fluorescent properties, allowing for the detection of multiple proteases simultaneously. Another direction is the modification of IHLP-CAMC-Arg to target specific proteases, making it a more specific and selective tool for scientific research.
In conclusion, IHLP-CAMC-Arg is a synthetic peptide with potential in scientific research applications. Its high sensitivity and reliability make it a valuable tool in protease activity assays. While its use is limited to protease activity assays, there are several potential future directions for IHLP-CAMC-Arg research.

Synthesis Methods

IHLP-CAMC-Arg is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. The final product is then cleaved from the solid support and purified.

Scientific Research Applications

IHLP-CAMC-Arg has been used in various scientific research applications, including protein structure determination, enzyme kinetics studies, and protein-protein interaction analysis. It has also been used as a substrate for protease activity assays. Its ability to mimic natural substrates and its high sensitivity make it a valuable tool in these applications.

properties

CAS RN

137593-44-3

Product Name

Isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine

Molecular Formula

C39H67N13O9S

Molecular Weight

894.1 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-amino-2-oxoethyl)sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C39H67N13O9S/c1-7-22(6)30(41)36(58)49-26(15-23-16-44-19-46-23)32(54)48-25(14-20(2)3)33(55)51-31(21(4)5)37(59)52-13-9-11-28(52)35(57)50-27(17-62-18-29(40)53)34(56)47-24(38(60)61)10-8-12-45-39(42)43/h16,19-22,24-28,30-31H,7-15,17-18,41H2,1-6H3,(H2,40,53)(H,44,46)(H,47,56)(H,48,54)(H,49,58)(H,50,57)(H,51,55)(H,60,61)(H4,42,43,45)/t22-,24-,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

HUZMMLMUHRPCRT-QKDPGABGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CSCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CSCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Other CAS RN

137593-44-3

sequence

IHLVPXR

synonyms

IHLVPCCA
Ile-His-Leu-Val-Pro-(CAM)Cys-Arg
isoleucyl-histidyl-leucyl-valyl-prolyl-carboxyamidomethylcysteinyl-arginine

Origin of Product

United States

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